2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine
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Overview
Description
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
The synthesis of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction yields 1,2-bis(2,5-dimethylthiophen-3-yl)ethane-1,2-dione, which can then be further modified to obtain the desired compound .
Chemical Reactions Analysis
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common for thiophene derivatives.
Scientific Research Applications
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-(2,5-Dimethylthiophen-3-YL)-2-methoxyethan-1-amine can be compared with other thiophene derivatives such as:
2,5-Dimethylthiophene: A simpler thiophene derivative used in the synthesis of more complex molecules.
3-Acetyl-2,5-dimethylthiophene: Used in the synthesis of heterocyclic ketimines and other compounds.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Known for its antioxidant activity.
Properties
Molecular Formula |
C9H15NOS |
---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H15NOS/c1-6-4-8(7(2)12-6)9(5-10)11-3/h4,9H,5,10H2,1-3H3 |
InChI Key |
QNARGVOOMKXFSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(CN)OC |
Origin of Product |
United States |
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